An In-depth Technical Guide to the Structure and Stereoisomers of 2,3-Diaminosuccinic Acid
An In-depth Technical Guide to the Structure and Stereoisomers of 2,3-Diaminosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diaminosuccinic acid (DASA), a non-proteinogenic α,β-diamino acid, has garnered significant interest in the fields of medicinal chemistry, peptide science, and materials science. Its structure, featuring two chiral centers and multiple functional groups, provides a unique scaffold for the synthesis of complex molecules with tailored properties. This guide offers a comprehensive overview of the structure, stereoisomers, synthesis, and applications of 2,3-diaminosuccinic acid, with a focus on its role in drug development and as a versatile chemical building block.
Molecular Structure and Stereoisomerism
2,3-Diaminosuccinic acid, with the molecular formula C₄H₈N₂O₄ and a molecular weight of approximately 148.12 g/mol , is a dicarboxylic acid containing two amino groups on adjacent carbon atoms. The presence of two stereogenic centers at the C2 and C3 positions gives rise to three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-diaminosuccinic acid, and an achiral meso compound, (2R,3S)-diaminosuccinic acid.
The stereochemical diversity of DASA is fundamental to its applications. The relative and absolute configurations of the amino and carboxylic acid groups dictate the molecule's three-dimensional shape, its ability to interact with biological targets, and its properties when incorporated into larger molecules.
The Enantiomeric Pair: (2R,3R)- and (2S,3S)-Diaminosuccinic Acid
The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other and are therefore chiral and optically active. They rotate plane-polarized light in equal but opposite directions. The (2R,3R) isomer is dextrorotatory (+), while the (2S,3S) isomer is levorotatory (-). These enantiomers are of particular interest in the design of chiral catalysts and as building blocks for stereospecific pharmaceuticals.
The Meso Isomer: (2R,3S)-Diaminosuccinic Acid
The meso form of 2,3-diaminosuccinic acid possesses an internal plane of symmetry, rendering it achiral and optically inactive despite having two chiral centers.[1] This isomer is often more readily available and has been explored for various applications, including peptide synthesis and as a chelating agent.[1][2]
Physicochemical Properties of 2,3-Diaminosuccinic Acid Stereoisomers
The distinct stereochemistry of each isomer influences its physical and chemical properties. A comprehensive comparison of these properties is crucial for their application in various scientific domains.
| Property | (2R,3R)-DASA | (2S,3S)-DASA | meso-(2R,3S)-DASA |
| Molecular Formula | C₄H₈N₂O₄ | C₄H₈N₂O₄ | C₄H₈N₂O₄ |
| Molecular Weight | 148.12 g/mol | 148.12 g/mol | 148.12 g/mol |
| Melting Point | Data not available | Data not available | 304 °C[3][4] |
| Boiling Point | Data not available | Data not available | 304.7 °C (Predicted)[3][4][5] |
| Density | Data not available | Data not available | 1.611 g/cm³ (Predicted)[4][5] |
| Optical Rotation | (+) isomer | (-) isomer | 0° (optically inactive) |
| pKa (Predicted) | Not available | Not available | 1.43 ± 0.27[3] |
Synthesis and Resolution of Stereoisomers
The stereoselective synthesis and efficient resolution of 2,3-diaminosuccinic acid isomers are critical for their application in stereospecific synthesis. Various strategies have been developed to access these valuable building blocks.
Stereoselective Synthesis
One common approach to synthesizing derivatives of 2,3-diaminosuccinic acid is through the Mannich reaction . This method involves the reaction of an aldimine with an enolate derived from a 2-isothiocyanatocarboxylic ester, leading to the formation of 2-thioxo-1,3-imidazolidine derivatives which can be considered "masked" forms of DASA.[6] The diastereoselectivity of this reaction can be influenced by the choice of reagents and reaction conditions.
Another strategy involves the diastereoselective hydrogenation of olefinic glycine dimers . Homogeneous rhodium-catalyzed hydrogenation can provide diastereomerically pure, orthogonally protected derivatives of diaminosuccinic acid.[7] The stereochemical outcome is dependent on the geometry of the starting olefin.
Furthermore, L-aspartic acid can serve as a chiral precursor for the synthesis of N-sulfonylated (S,S)-2,3-diaminosuccinate-type chiral auxiliaries.[6]
Resolution of Enantiomers
The separation of the racemic mixture of (2R,3R)- and (2S,3S)-diaminosuccinic acid is essential to obtain the enantiomerically pure compounds. Chromatographic techniques are widely employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the analytical and preparative separation of enantiomers.[4][8] This can be achieved through two main approaches:
-
Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
-
Indirect Separation: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase.[9]
The advanced Marfey's method is a specific and sensitive HPLC-based technique for the determination of the enantiomeric composition of amino acids, including diaminodicarboxylic acids like DASA.[5]
Applications in Drug Development and Peptide Chemistry
The unique structural features of 2,3-diaminosuccinic acid make it a valuable component in the design of novel therapeutics, particularly in the realm of peptide and peptidomimetic chemistry.
Conformational Constraint in Peptides
Incorporating DASA into a peptide backbone introduces significant conformational constraints. The vicinal diamino functionality can act as a rigid building block, influencing the secondary structure of the peptide. This can be utilized to:
-
Mimic or Induce β-turns: The constrained geometry of DASA can force a peptide chain to adopt a turn-like conformation, which is often crucial for receptor binding and biological activity.
-
Enhance Proteolytic Stability: The non-natural amino acid structure can render the adjacent peptide bonds resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide drug.
-
Improve Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and selectivity.
While specific torsional angle data for DASA-containing peptides are not widely published, the principles of using constrained amino acids to influence peptide conformation are well-established.
pH-Sensitive Peptides
Antitumor Activity
Complexes of palladium(II) with diaminosuccinates have demonstrated promising antitumor activity in various cancer cell lines.[3] These complexes have shown significant DNA binding capabilities and cytotoxic effects, suggesting a potential therapeutic application for DASA derivatives in oncology.[3]
Experimental Protocols
While detailed, step-by-step protocols for the synthesis and resolution of all DASA stereoisomers are not available in a single source, the following provides a general workflow based on published methodologies.
General Workflow for Synthesis of Protected DASA Derivatives
Caption: General workflow for the synthesis of protected 2,3-diaminosuccinic acid derivatives via homogeneous hydrogenation.
Protocol Outline (based on Zeitler et al., 2004):
-
Catalyst Preparation: A solution of a rhodium complex (e.g., [Rh(COD)Cl]₂) and a suitable phosphine ligand in a degassed solvent is prepared.
-
Hydrogenation: The catalyst solution is transferred to a flask containing the olefinic glycine dimer substrate under an inert atmosphere. The mixture is subjected to hydrogen gas at a specified pressure and temperature until the reaction is complete.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography to isolate the orthogonally protected diaminosuccinic acid derivatives.[7]
General Workflow for Chiral HPLC Separation
Caption: General workflows for the separation of 2,3-diaminosuccinic acid enantiomers using chiral HPLC.
Protocol Considerations:
-
Direct Method: A suitable chiral stationary phase (e.g., based on macrocyclic glycopeptides) is selected. The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers.
-
Indirect Method: The racemic mixture is reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. The resulting diastereomeric mixture is then separated on a standard achiral HPLC column.
Conclusion and Future Outlook
2,3-Diaminosuccinic acid and its stereoisomers represent a class of molecules with significant potential in both fundamental and applied chemical sciences. Their utility as conformationally constrained building blocks in peptide and drug design is a particularly promising area of research. However, a notable gap in the publicly available data exists, particularly concerning the specific physicochemical properties of the chiral enantiomers and detailed, reproducible synthetic and resolution protocols. Future research efforts should focus on filling these gaps to unlock the full potential of these versatile molecules. The continued exploration of DASA and its derivatives is expected to lead to the development of novel therapeutics with enhanced efficacy and stability, as well as new materials with unique properties.
References
-
Mason, D. J., et al. (2012). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PLoS One, 7(10), e46276. [Link]
-
Ciez, D., Kalinowska-Tłuscik, J., & Marchewka, J. (2012). An Approach to 2,3-Diaminosuccinic Acid Derivatives—Synthesis of 2-Thioxo-1,3-Imidazolidines by a Mannich Reaction. Australian Journal of Chemistry, 65(3), 256-263. [Link]
-
PubChem. (n.d.). 2,3-Diaminosuccinic acid. Retrieved from [Link]
-
ChemBK. (n.d.). (2R,3S)-diaminosuccinic acid. Retrieved from [Link]
-
Zeitler, K., & Steglich, W. (2004). A short diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives. The Journal of organic chemistry, 69(18), 6134–6136. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Harada, K., & Matsumoto, K. (1967). (+)-2,3-Diaminosuccinic Acid. The Journal of Organic Chemistry, 32(6), 1794–1800. [Link]
-
Chemsrc. (n.d.). meso-2 3-diaminosuccinic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Figshare. (2004). A Short Diastereoselective Synthesis of Orthogonally Protected Diamino Succinic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2012). An Approach to 2,3-Diaminosuccinic Acid Derivatives—Synthesis of 2-Thioxo-1,3-Imidazolidines by a Mannich Reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. figshare.com [figshare.com]
- 3. 2,3-Diaminosuccinic acid | C4H8N2O4 | CID 287290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A short diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
